molecular formula C16H23N3O B3024291 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine CAS No. 1035840-48-2

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine

Cat. No. B3024291
CAS RN: 1035840-48-2
M. Wt: 273.37 g/mol
InChI Key: LFHMIFVRARWHCA-UHFFFAOYSA-N
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Description

“1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine” is a chemical compound with the molecular formula C16H23N3O . It is also known as 1-(5-tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride .


Molecular Structure Analysis

The molecular structure of “1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine” is based on structures generated from information available in ECHA’s databases . The two 1,3-benzoxazole rings are almost planar, with dihedral angles of 0.83 and 1.64° between the five- and six-membered rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine” include a molecular weight of 273.373 Da and 309.834 Da for its hydrochloride form . It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a scaffold for designing novel drugs. Researchers have explored its structural modifications to create analogs with improved pharmacological properties. For instance, the introduction of different substituents on the benzoxazole ring or piperidine moiety can enhance binding affinity to specific receptors. These derivatives may target various diseases, including neurological disorders, cancer, and infectious diseases .

Antitumor Activity

In a study, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (related to our compound) were synthesized and evaluated for antitumor activity. Some of these derivatives demonstrated potent growth inhibition against HeLa, A549, and MCF-7 cell lines. Their IC50 values were generally below 5 μM, suggesting potential as anticancer agents .

Organic Synthesis

Researchers have used this compound as a building block in organic synthesis. For example, it serves as a precursor for the synthesis of other complex molecules. By functionalizing the piperidine or benzoxazole moiety, chemists can access diverse chemical space for further exploration .

Photophysical Properties

The benzoxazole ring in this compound contributes to its photophysical properties. Scientists have investigated its fluorescence behavior, absorption spectra, and emission properties. Understanding these characteristics is crucial for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

Material Science

Given its unique structure, this compound may find applications in material science. Researchers have explored its use as a building block for constructing functional materials, including polymers, nanoparticles, and supramolecular assemblies. These materials could have applications in areas like catalysis, sensing, and drug delivery .

Agrochemicals

While not extensively studied, the benzoxazole-piperidine scaffold could be relevant in agrochemical research. Modifications to enhance pesticidal or herbicidal activity might be explored, contributing to sustainable agriculture .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine. For instance, the compound should be stored at room temperature . It’s also recommended to use an appropriate container to avoid environmental contamination and to keep the compound away from drains, surface, and ground water .

properties

IUPAC Name

1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-16(2,3)11-4-5-14-13(10-11)18-15(20-14)19-8-6-12(17)7-9-19/h4-5,10,12H,6-9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHMIFVRARWHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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